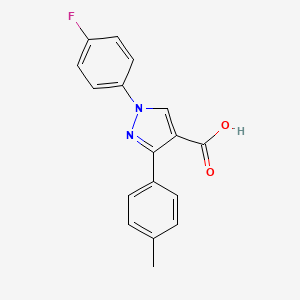

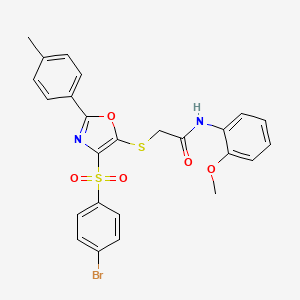

![molecular formula C25H26N4O2S2 B2854022 1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea CAS No. 314244-42-3](/img/structure/B2854022.png)

1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea” is a conformationally congested species. It has been fully characterized by elemental analyses, FTIR, 1 H NMR, 13 C NMR, and mass spectrometry .

Synthesis Analysis

The synthesis of this compound is achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The adamantyl radical is generated using a chlorine radical, which is initially produced via the homolysis of peroxide .Molecular Structure Analysis

The molecular structure of this compound has been determined by single-crystal X-ray diffraction . The dihedral angle between the plane of the 2,4,6-trimethylphenyl group and the plane of the thiourea fragment was optimized by theoretical calculations .Chemical Reactions Analysis

The compound is a versatile reagent for the synthesis of a variety of heterocyclic and organosulfur compounds . It can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

The compound is characterized by its unique structural, biological, and stimulus-responsive properties . More specific physical and chemical properties are not provided in the retrieved papers.Aplicaciones Científicas De Investigación

Froth Flotation Processes

Thioureas, particularly 1-acyl thioureas, have been identified as effective collectors in froth flotation processes . This application is crucial in the mining industry, where froth flotation is used to separate valuable minerals from ores. The compound’s unique structure could potentially enhance the selectivity and efficiency of the flotation process, leading to more sustainable and cost-effective mineral processing methods.

Ion-Selective Electrodes

The compound’s utility extends to the development of ion-selective electrodes . These electrodes are vital in analytical chemistry for the selective detection of ions in complex mixtures. The specificity of the compound could be harnessed to improve the sensitivity and selectivity of such electrodes, which are used in environmental monitoring, medical diagnostics, and industrial process control.

Precursors for Metal Sulfide Nanoparticles

1-Acyl thioureas serve as precursors for synthesizing metal sulfide nanoparticles . These nanoparticles have a wide range of applications, including in electronics, photonics, and as catalysts. The compound’s ability to act as a precursor could lead to the development of novel nanoparticles with enhanced properties for various technological applications.

Synthesis of Heterocyclic and Organosulfur Compounds

The versatility of 1-acyl thioureas makes them valuable reagents in the synthesis of a diverse array of heterocyclic and organosulfur compounds . These compounds are foundational in pharmaceuticals, agrochemicals, and dyes. The compound’s reactivity could be exploited to synthesize new molecules with potential applications in these industries.

Antimicrobial and Antitumor Activities

Substituted thioureas have shown promise in biological applications, particularly due to their antimicrobial and antitumor activities . The compound could be investigated for its efficacy in these areas, potentially leading to new treatments for infections and cancer.

Catalyst Development

Adamantane derivatives are known for their applications in catalyst development . The rigidity and stability of the adamantane structure, combined with the reactive thiourea moiety, could make the compound an excellent candidate for developing new catalysts that facilitate chemical reactions in more efficient and environmentally friendly ways.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)carbamothioyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2S2/c1-14-26-21-20(19(13-33-21)18-5-3-2-4-6-18)22(30)29(14)28-24(32)27-23(31)25-10-15-7-16(11-25)9-17(8-15)12-25/h2-6,13,15-17H,7-12H2,1H3,(H2,27,28,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHLWHIZXRNMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1NC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)carbamothioyl]adamantane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)

![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)

![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B2853953.png)

![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2853961.png)